molecular formula C10H16BrN3OS B7046818 N-[(4-bromo-1,2-thiazol-5-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine

N-[(4-bromo-1,2-thiazol-5-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine

Cat. No.: B7046818
M. Wt: 306.23 g/mol
InChI Key: OFUSBMFZLKIGEZ-UHFFFAOYSA-N
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Description

N-[(4-bromo-1,2-thiazol-5-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine is a synthetic organic compound that features a unique combination of a thiazole ring and a morpholine ring

Properties

IUPAC Name

N-[(4-bromo-1,2-thiazol-5-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN3OS/c1-14-2-3-15-8(7-14)4-12-6-10-9(11)5-13-16-10/h5,8,12H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUSBMFZLKIGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CNCC2=C(C=NS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromo-1,2-thiazol-5-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a brominated precursor with thiourea under acidic conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where the brominated thiazole intermediate reacts with 4-methylmorpholine in the presence of a base such as sodium hydride.

    Final Coupling: The final step involves coupling the thiazole and morpholine intermediates using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromo-1,2-thiazol-5-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom on the thiazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride as a base.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-[(4-bromo-1,2-thiazol-5-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Research: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as increased thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-[(4-bromo-1,2-thiazol-5-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in neurological pathways.

    Pathways Involved: It may modulate neurotransmitter release or inhibit specific enzymes, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chloro-1,2-thiazol-5-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine
  • N-[(4-fluoro-1,2-thiazol-5-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine

Uniqueness

N-[(4-bromo-1,2-thiazol-5-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.

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